molecular formula C14H16O6 B13978342 3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester CAS No. 56863-79-7

3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester

Cat. No.: B13978342
CAS No.: 56863-79-7
M. Wt: 280.27 g/mol
InChI Key: RTKLEOHYDUERAO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester is a complex organic compound with the molecular formula C11H10O6 It is a derivative of benzenetricarboxylic acid, characterized by the presence of three carboxyl groups attached to a benzene ring, along with additional methyl and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to carboxylation reactions to introduce the carboxyl groups at the desired positions on the benzene ring. The final step involves esterification with methanol and ethanol under acidic conditions to form the ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzenetricarboxylic acid, such as alcohols, aldehydes, and substituted benzenes .

Scientific Research Applications

3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,2,4-benzenetricarboxylic acid hydrogen 4-ethyl 2-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

CAS No.

56863-79-7

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

4-ethoxycarbonyl-2-methoxycarbonyl-3,5-dimethylbenzoic acid

InChI

InChI=1S/C14H16O6/c1-5-20-14(18)10-7(2)6-9(12(15)16)11(8(10)3)13(17)19-4/h6H,5H2,1-4H3,(H,15,16)

InChI Key

RTKLEOHYDUERAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)C(=O)O)C(=O)OC)C

Origin of Product

United States

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